molecular formula C14H16N2O2 B14019069 Ethyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate

Ethyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B14019069
M. Wt: 244.29 g/mol
InChI Key: IWIHQLTZRLVSFI-UHFFFAOYSA-N
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Description

Ethyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its ethyl ester group at the 4-position, a benzyl group at the 5-position, and a methyl group at the 1-position of the pyrazole ring. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of ethyl acetoacetate with benzylhydrazine under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in ethanol as a solvent at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metals may be employed to facilitate the reaction and improve efficiency .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products Formed:

Scientific Research Applications

Ethyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-methoxybenzyl)-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate

Comparison: Ethyl 5-benzyl-1-methyl-1H-pyrazole-4-carboxylate is unique due to the specific positioning of its benzyl and methyl groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 5-benzyl-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)12-10-15-16(2)13(12)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3

InChI Key

IWIHQLTZRLVSFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C)CC2=CC=CC=C2

Origin of Product

United States

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